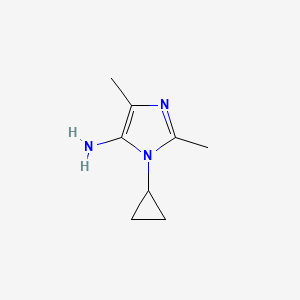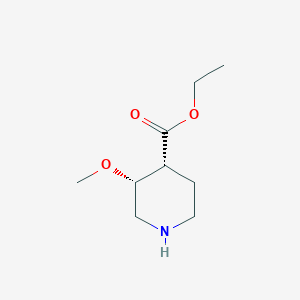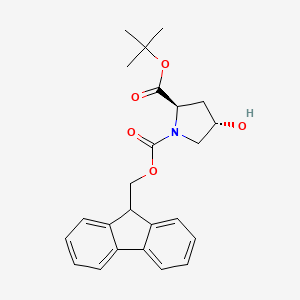
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester is a chemical compound with the molecular formula C24H27NO5 and a molecular weight of 409.482 g/mol . It is also known by other names such as N-9-fluorenylmethoxycarbonyl-trans-4-hydroxy-D-proline tert-butyl ester and Fmoc-O-t-butyl-D-4-hydroxyproline . This compound is commonly used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-trans-4-hydroxy-D-proline tert-butyl ester typically involves the protection of the hydroxyl group and the amino group of trans-4-hydroxy-D-proline. The process begins with the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole . The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .
化学反应分析
Types of Reactions
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Piperidine
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Removal of the Fmoc group, exposing the amino group for further reactions
科学研究应用
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: It is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and commercial purposes.
作用机制
The mechanism of action of Fmoc-trans-4-hydroxy-D-proline tert-butyl ester involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine . This allows for selective deprotection and further functionalization of the amino group, facilitating the synthesis of complex peptides and proteins .
相似化合物的比较
Similar Compounds
Fmoc-trans-4-hydroxy-L-proline tert-butyl ester: Similar in structure but differs in the stereochemistry of the proline residue.
Fmoc-O-tert-butyl-D-4-hydroxyproline: Another protecting group for amino acids with similar applications.
N-Boc-trans-4-N-Fmoc-amino-L-proline: Contains both Boc and Fmoc protecting groups, offering dual protection for amino acids.
Uniqueness
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester is unique due to its specific stereochemistry, which makes it suitable for the synthesis of peptides with D-amino acids. This stereochemistry is crucial for the biological activity and stability of certain peptides and proteins .
属性
分子式 |
C24H27NO5 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
2-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)21-12-15(26)13-25(21)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21,26H,12-14H2,1-3H3/t15-,21+/m0/s1 |
InChI 键 |
OXBDLBJHWKPBNC-YCRPNKLZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


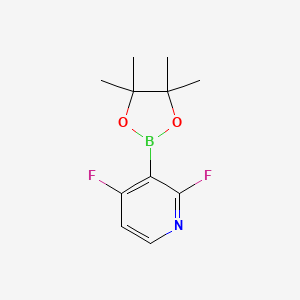
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
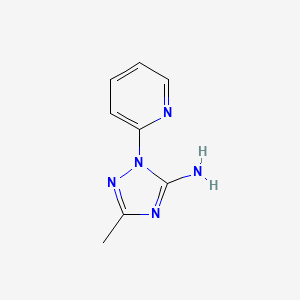
![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
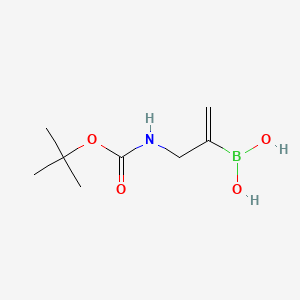
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
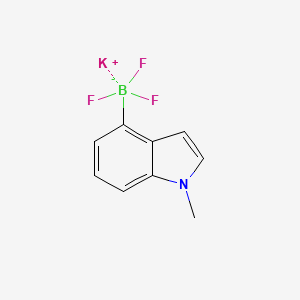
![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)
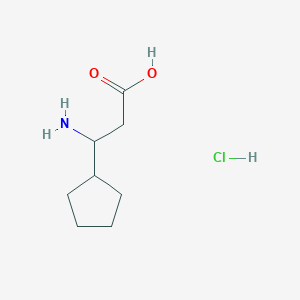
![3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B13464126.png)
![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)
